molecular formula C14H13N3O2S B10892979 N'-[2-(pyridin-2-ylsulfanyl)acetyl]benzohydrazide

N'-[2-(pyridin-2-ylsulfanyl)acetyl]benzohydrazide

Cat. No.: B10892979
M. Wt: 287.34 g/mol
InChI Key: RWEMVHXBPPOJCM-UHFFFAOYSA-N
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Description

N’~1~-[2-(2-PYRIDYLSULFANYL)ACETYL]BENZOHYDRAZIDE is a chemical compound that belongs to the class of benzohydrazides This compound is characterized by the presence of a pyridylsulfanyl group attached to an acetylbenzohydrazide moiety

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

N'-(2-pyridin-2-ylsulfanylacetyl)benzohydrazide

InChI

InChI=1S/C14H13N3O2S/c18-12(10-20-13-8-4-5-9-15-13)16-17-14(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18)(H,17,19)

InChI Key

RWEMVHXBPPOJCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)CSC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[2-(2-PYRIDYLSULFANYL)ACETYL]BENZOHYDRAZIDE typically involves the reaction of 2-(2-pyridylsulfanyl)acetic acid with benzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of N’~1~-[2-(2-PYRIDYLSULFANYL)ACETYL]BENZOHYDRAZIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[2-(2-PYRIDYLSULFANYL)ACETYL]BENZOHYDRAZIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The pyridylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’~1~-[2-(2-PYRIDYLSULFANYL)ACETYL]BENZOHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~-[2-(2-PYRIDYLSULFANYL)ACETYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyridylsulfanyl group plays a crucial role in the binding affinity and specificity of the compound, allowing it to interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[2-(2-PYRIDYLSULFANYL)ACETYL]BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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